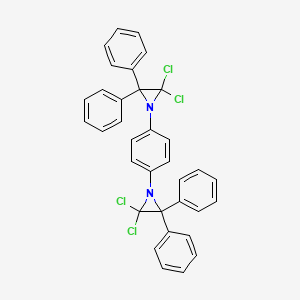
1,1'-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) is a complex organic compound characterized by its unique structure, which includes two aziridine rings connected by a phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) typically involves the reaction of 1,4-phenylenediamine with 2,2-dichloro-3,3-diphenylaziridine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aziridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products
Oxidation: Aziridine oxides.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated aziridines.
Scientific Research Applications
1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the study of protein structures and interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) involves its ability to form covalent bonds with nucleophilic sites on target molecules. The aziridine rings are highly reactive and can open up to form stable covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it useful in cross-linking applications and in the formation of stable complexes with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,4-Phenylene)bis(3-(3-chlorophenyl)urea): Similar in structure but contains urea groups instead of aziridine rings.
1,1’-(1,4-Phenylene)bis(thiourea): Contains thiourea groups, offering different reactivity and applications.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Another structurally related compound with different functional groups.
Uniqueness
1,1’-(1,4-Phenylene)bis(2,2-dichloro-3,3-diphenylaziridine) is unique due to its aziridine rings, which confer high reactivity and versatility in forming covalent bonds with various nucleophiles. This makes it particularly valuable in applications requiring strong and stable cross-linking, such as in the development of advanced materials and drug delivery systems.
Properties
CAS No. |
62569-94-2 |
|---|---|
Molecular Formula |
C34H24Cl4N2 |
Molecular Weight |
602.4 g/mol |
IUPAC Name |
2,2-dichloro-1-[4-(2,2-dichloro-3,3-diphenylaziridin-1-yl)phenyl]-3,3-diphenylaziridine |
InChI |
InChI=1S/C34H24Cl4N2/c35-33(36)31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)39(33)29-21-23-30(24-22-29)40-32(34(40,37)38,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
InChI Key |
DUFWVTPMLYAMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(N2C3=CC=C(C=C3)N4C(C4(Cl)Cl)(C5=CC=CC=C5)C6=CC=CC=C6)(Cl)Cl)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















